4-Bromo-2-chloro-6-methylbenzoic acid
Overview
Description
4-Bromo-2-chloro-6-methylbenzoic acid is a useful research compound. Its molecular formula is C8H6BrClO2 and its molecular weight is 249.49 g/mol. The purity is usually 95%.
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Scientific Research Applications
Environmental Science Applications
- Formation and Decomposition of Brominated Disinfection Byproducts : Research has investigated the role of brominated compounds, like 4-Bromo-2-chloro-6-methylbenzoic acid, in the formation of disinfection byproducts during water treatment. These compounds are more cytotoxic and genotoxic than their chlorinated analogues, posing potential risks to human health. The study identified various polar brominated disinfection byproducts (Br-DBPs), highlighting the complex chemistry involved in water treatment processes and the need for monitoring these byproducts to ensure water safety (Zhai & Zhang, 2011).
Pharmaceutical Development Applications
- Anticonvulsant Activity of Derivatives : Derivatives of this compound have been explored for their potential anticonvulsant activity. The study on alkyl esters of 4-bromo-2-sulfamoylbenzoic acid and related compounds aimed to understand the relationship between chemical structure and anticonvulsant efficacy. Although the specific derivatives studied did not show significant activity, the research contributes to the ongoing search for new anticonvulsant drugs by highlighting the importance of electronic effects and molecular structure (Hamor & Reavlin, 1967).
Chemical Synthesis Applications
- Halogenated Aromatic Aldehydes Transformation : An interesting application is found in the metabolic transformation of halogenated aromatic aldehydes by anaerobic enrichment cultures. This process involves the reduction and oxidation of the aldehyde group, resulting in the synthesis of carboxylic acids and other compounds. The study provides insights into the environmental degradation of halogenated compounds and suggests potential biotechnological applications for the remediation of polluted environments (Neilson et al., 1988).
Mechanism of Action
Target of Action
Benzoic acid derivatives are generally known to interact with various enzymes and receptors in the body, influencing their function .
Mode of Action
It’s known that bromination, chlorination, and methylation can significantly alter the properties of benzoic acid, potentially enhancing its reactivity or binding affinity . The presence of bromine and chlorine might enhance the compound’s electrophilic nature, facilitating interactions with biological targets .
Biochemical Pathways
Benzoic acid derivatives can participate in a variety of biochemical reactions, potentially affecting multiple pathways .
Pharmacokinetics
They are primarily metabolized in the liver and excreted in the urine .
Result of Action
Modifications to the benzoic acid structure, such as bromination, chlorination, and methylation, can potentially alter its biological activity, leading to diverse cellular effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Bromo-2-chloro-6-methylbenzoic acid. Factors such as pH, temperature, and the presence of other molecules can affect its reactivity and interactions with biological targets .
Properties
IUPAC Name |
4-bromo-2-chloro-6-methylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO2/c1-4-2-5(9)3-6(10)7(4)8(11)12/h2-3H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORIIFCWVWHSUIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)O)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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